Methyltetrazine-PEG8-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H49N5O10 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C30H49N5O10/c1-25-32-34-28(35-33-25)26-5-7-27(8-6-26)44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-31-29(36)45-30(2,3)4/h5-8H,9-24H2,1-4H3,(H,31,36) |

InChI Key |

SQMLBQLVYAJKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Methyltetrazine-PEG8-NH-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. Its modular structure provides a powerful tool for covalently linking molecules of interest with precision and control. This guide details the structure, properties, and common experimental protocols associated with this reagent.

Core Molecular Structure

The structure of this compound is composed of three distinct functional moieties: a Methyltetrazine group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. Each component serves a specific purpose, contributing to the linker's overall utility in bioorthogonal chemistry.

-

Methyltetrazine (MeTz): This is the bioorthogonal reactive group. Tetrazines are electron-poor dienes that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained, electron-rich dienophiles, such as trans-cyclooctene (TCO).[1] This "click chemistry" reaction is highly efficient and can be performed in complex biological media under mild, physiological conditions without the need for a catalyst.[1][2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1]

-

PEG8 Linker: This component is a hydrophilic spacer consisting of eight repeating ethylene glycol units. The PEG linker enhances the solubility of the entire molecule in aqueous buffers, a critical feature for biological applications.[2][4] Furthermore, it acts as a flexible, long-chain spacer that separates the conjugated molecules, which can help to minimize steric hindrance and preserve their biological activity. In complex molecules like antibody-drug conjugates (ADCs), PEG linkers improve pharmacokinetic properties by reducing aggregation and extending circulation time.[][6]

-

Boc-Protected Amine (NH-Boc): The terminus of the linker is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis that prevents the highly nucleophilic amine from participating in unwanted side reactions.[7][8][9][10] It is stable to basic conditions but can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine.[7][8][10] This allows for subsequent, controlled conjugation to a carboxyl group or other electrophilic sites on a target molecule.

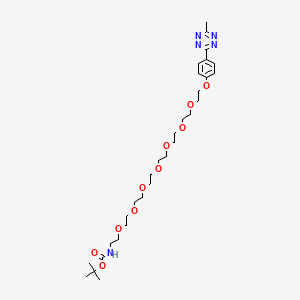

Below is a diagram illustrating the logical relationship between these core components.

References

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

Physical and chemical properties of Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methyltetrazine-PEG8-NH-Boc, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. This document details the core characteristics of the molecule, experimental protocols for its use, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

This compound is a versatile molecule featuring a methyltetrazine moiety for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₅₆N₆O₁₁ |

| Molecular Weight | 724.85 g/mol |

| Purity | >95% (typically analyzed by HPLC) |

| Appearance | Red oil or solid |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Conditions | -20°C, desiccated, avoid light |

Chemical Reactivity and Stability

The primary chemical utility of this compound lies in its two distinct reactive functionalities:

-

Methyltetrazine Group : This moiety undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) and its derivatives.[1][2] This bioorthogonal reaction is notable for its fast kinetics, with second-order rate constants for methyltetrazines in the range of 1000 M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[1][2] The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1]

-

Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to various molecules, such as proteins, peptides, or drugs, through standard amine-reactive chemistries (e.g., reaction with NHS esters or carboxylic acids activated with coupling agents like EDC).[3][4]

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis, purification, and application of this compound.

Plausible Synthetic Route

While a detailed, step-by-step synthesis is proprietary to commercial suppliers, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the coupling of a Boc-protected PEG8-amine derivative with an activated methyltetrazine species. The methyltetrazine moiety itself can be synthesized from acetonitrile and hydrazine.[5]

Purification and Characterization

High-Performance Liquid Chromatography (HPLC): Purification of this compound and its conjugates is typically achieved using reversed-phase HPLC (RP-HPLC).[][7]

-

Stationary Phase: C18 column

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV-Vis detector (tetrazine has a characteristic absorbance) and/or an evaporative light scattering detector (ELSD) for PEG-containing molecules.[][9]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the PEG backbone, the methyltetrazine ring, and the Boc protecting group would be expected. For example, the repeating ethylene oxide units of the PEG chain typically show a strong signal around 3.6 ppm in ¹H NMR.[10][11]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[12]

Boc Deprotection Protocol

To deprotect the amine functionality, the following general protocol can be used:

-

Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[13]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[14]

Bioconjugation via iEDDA Reaction

The deprotected and functionalized Methyltetrazine-PEG8 linker can be conjugated to a TCO-modified molecule using the following general protocol:

-

Dissolve the TCO-containing molecule (e.g., a protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Add the methyltetrazine-functionalized molecule in a slight molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like SDS-PAGE or LC-MS.

-

Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted components.[]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

The following diagram illustrates the application of this chemistry in a pre-targeted imaging workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enovatia.com [enovatia.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. fulir.irb.hr [fulir.irb.hr]

A Technical Guide to the Aqueous Solubility of Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of Methyltetrazine-PEG8-NH-Boc, a heterobifunctional linker commonly used in bioconjugation and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a comprehensive overview based on the principles of its constituent chemical moieties: the methyltetrazine group, the polyethylene glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. This document outlines the key factors influencing its solubility, a proposed experimental protocol for its determination, and a discussion of the expected behavior in various aqueous buffer systems.

Introduction to this compound

This compound is a valuable chemical tool employed in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO). The molecule consists of three key components that dictate its chemical properties and solubility:

-

Methyltetrazine: A highly reactive bioorthogonal functional group that enables rapid and specific conjugation. Tetrazine compounds themselves can exhibit hydrophobic characteristics.

-

PEG8 Spacer: An eight-unit polyethylene glycol chain. PEGylation is a well-established method to increase the hydrophilicity and aqueous solubility of molecules. The hydrophilic nature of the PEG chain is attributed to the ability of its ethylene oxide units to form hydrogen bonds with water molecules[1].

-

Boc-Protected Amine (NH-Boc): A terminal primary amine protected by a tert-butyloxycarbonyl group. The Boc group is notably hydrophobic and its presence can decrease the overall aqueous solubility of the molecule. This protecting group can be removed under acidic conditions to reveal the primary amine for subsequent conjugation.

The interplay of these three components determines the overall solubility profile of the molecule in aqueous media.

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous buffers is not a fixed value but is influenced by several experimental conditions. Understanding these factors is critical for designing experiments and formulating this reagent for various applications.

Key Influencing Factors:

-

pH of the Buffer: The pH of the aqueous buffer can significantly impact the solubility. While the this compound molecule does not have readily ionizable groups that would be affected by pH in the typical biological range (pH 4-9), extreme pH values could potentially lead to the degradation of the molecule, which would in turn affect the measured solubility.

-

Buffer Composition and Ionic Strength: The type of buffer salts (e.g., phosphate, TRIS, HEPES) and their concentration can influence solubility. The "salting-in" or "salting-out" effect can occur, where different ions can either increase or decrease the solubility of a solute.

-

Temperature: Temperature generally has a direct relationship with solubility for most solid solutes in liquid solvents. For this compound, an increase in temperature is expected to lead to an increase in its aqueous solubility.

-

Presence of Organic Co-solvents: The addition of water-miscible organic solvents such as dimethylsulfoxide (DMSO) or ethanol can significantly increase the solubility of amphiphilic or hydrophobic compounds. In fact, supplier data for similar compounds often indicates solubility in organic solvents like DMSO, DCM, and DMF[2].

Below is a diagram illustrating the interplay of these factors.

Caption: Factors influencing the aqueous solubility of this compound.

Expected Solubility Profile and Data

For research purposes, it is crucial to experimentally determine the solubility in the specific buffer system being used. The following table provides a template for how such data should be structured and presented.

| Buffer System (e.g., PBS) | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |

| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |

| TRIS-Buffered Saline | 7.4 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |

| Acetate Buffer | 5.0 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |

| Phosphate-Buffered Saline | 7.4 | 37 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved compound.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., PBS, TRIS, pH 7.4)

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

Calibrated UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.22 µm)

Protocol Workflow Diagram:

Caption: Experimental workflow for determining aqueous solubility.

Step-by-Step Procedure:

-

Preparation of a Supersaturated Mixture:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be well above the expected solubility limit.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Place the tube in a thermomixer or incubator shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 hours, with continuous shaking to ensure the solution becomes fully saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid material.

-

-

Isolation of the Saturated Supernatant:

-

Carefully pipette the clear supernatant into a new, clean microcentrifuge tube, being cautious not to disturb the pellet.

-

-

Removal of Residual Solids:

-

To ensure no fine, suspended particles are present, pass the supernatant through a 0.22 µm syringe filter into a fresh tube. This step is critical for accurate quantification.

-

-

Quantification of Dissolved Compound:

-

Using UV-Vis Spectrophotometry:

-

If the compound has a distinct absorbance peak, create a standard curve using known concentrations of this compound in the same buffer.

-

Measure the absorbance of the filtered supernatant and determine the concentration from the standard curve. This may require appropriate dilution to fall within the linear range of the standard curve.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

HPLC is a more accurate method. Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column).

-

Generate a standard curve by injecting known concentrations of the compound.

-

Inject the filtered supernatant and determine the concentration by comparing the peak area to the standard curve.

-

-

Conclusion

The aqueous solubility of this compound is a critical parameter for its effective use in bioconjugation and drug development. While the PEG8 spacer enhances its hydrophilicity, the methyltetrazine and Boc groups introduce hydrophobic characteristics that likely result in moderate solubility in purely aqueous systems. The solubility is highly dependent on the specific conditions of the buffer, including its pH, composition, and temperature. For applications requiring high concentrations, the use of organic co-solvents is advisable. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific aqueous buffers, ensuring reproducible and successful experimental outcomes.

References

Stability of Methyltetrazine-PEG8-NH-Boc at different pH values

An In-Depth Technical Guide to the pH Stability of Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected pH stability of the bifunctional linker this compound. Due to the absence of specific published stability data for this exact molecule, this guide synthesizes information based on the known chemical properties of its constituent functional groups: the methyltetrazine moiety, the polyethylene glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc)-protected amine.

Expected Stability Profile

The overall stability of this compound at a given pH is determined by the lability of its most sensitive component under those conditions. The PEG8 linker itself is generally stable across a wide pH range and is not considered the primary point of degradation in acidic or basic aqueous solutions. The stability profile is therefore primarily dictated by the methyltetrazine ring and the Boc-protecting group.

-

Methyltetrazine Moiety: The methyltetrazine core is known for its enhanced stability compared to unsubstituted tetrazines, particularly in aqueous buffers. The electron-donating nature of the methyl group helps to stabilize the aromatic ring system. It is expected to be stable in the neutral to moderately basic pH range (pH 6-9), which is typical for bioconjugation reactions. While some highly substituted tetrazines can show degradation under strongly basic conditions (pH > 10), methyltetrazine is generally considered robust.

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines. It is characteristically stable to basic and nucleophilic conditions. However, it is designed to be labile under acidic conditions.[][2][3][4][5] Cleavage of the Boc group occurs readily at low pH (typically pH < 4), exposing the free amine.

Based on these characteristics, an expected stability profile for this compound across different pH ranges is summarized below.

Data Presentation

Table 1: Expected pH Stability of this compound

| pH Range | Condition | Expected Stability of Methyltetrazine Core | Expected Stability of Boc Group | Overall Molecular Stability | Primary Degradation Pathway |

| < 4 | Acidic | Generally Stable | Labile | Unstable | Acid-catalyzed hydrolysis of the Boc group to yield the free amine. |

| 4 - 6 | Weakly Acidic | Stable | Potentially slow hydrolysis | Mostly Stable to Moderately Stable | Slow acid-catalyzed removal of the Boc group may occur over extended periods. |

| 6 - 9 | Neutral to Moderately Basic | Stable | Stable | Stable | Minimal to no degradation expected. Optimal range for storage and use. |

| > 9 | Basic | Stable to Moderately Stable | Stable | Stable to Moderately Stable | Potential for slow degradation of the tetrazine ring at very high pH (e.g., pH > 11) over time. |

Experimental Protocols

To empirically determine the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be employed.[6][7][8] This involves incubating the compound in buffers of varying pH over a time course and quantifying the amount of intact compound remaining.

Protocol: pH-Dependent Stability Assessment via RP-HPLC

1. Objective: To determine the rate of degradation of this compound at various pH values (e.g., 2, 4, 5.5, 7.4, 9, 11) at a controlled temperature (e.g., 37°C).

2. Materials:

-

This compound

-

Buffer solutions:

-

pH 2.0: 0.01 M Hydrochloric Acid

-

pH 4.0: 100 mM Acetate Buffer

-

pH 5.5: 100 mM MES Buffer

-

pH 7.4: 100 mM Phosphate Buffered Saline (PBS)

-

pH 9.0: 100 mM Borate Buffer

-

pH 11.0: 100 mM Carbonate-Bicarbonate Buffer

-

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (for mobile phase)

-

Reverse-phase HPLC system with a UV detector (e.g., C18 column)

-

Constant temperature incubator (e.g., 37°C)

3. Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

4. Sample Preparation and Incubation:

-

For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL. Ensure the initial organic solvent concentration is low (<1%) to not affect the buffer pH.

-

Prepare a "time zero" (T=0) sample by immediately quenching a small aliquot of the reaction mixture with an equal volume of mobile phase A and placing it in the HPLC autosampler at 4°C.

-

Incubate the remaining reaction mixtures at 37°C.

-

At specified time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each pH solution, quench as described for the T=0 sample, and store at 4°C until analysis.

5. HPLC Analysis:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength corresponding to the tetrazine chromophore (e.g., ~310 nm and/or ~520 nm).

-

Injection Volume: 10 µL

6. Data Analysis:

-

Integrate the peak area of the intact this compound at each time point for each pH condition.

-

Normalize the peak area at each time point to the peak area at T=0 for that condition.

-

Plot the percentage of intact compound remaining versus time for each pH.

-

Calculate the half-life (t½) at each pH where significant degradation is observed.

Mandatory Visualizations

Diagram 1: Experimental Workflow for pH Stability Testing

Caption: Workflow for assessing the pH stability of this compound.

Diagram 2: Logical Relationship of Component Stability

Caption: pH effects on the stability of individual components of the linker.

References

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Methyltetrazine-PEG8-NH-Boc Reaction with TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical ligation between Methyltetrazine-PEG8-NH-Boc and trans-cyclooctene (TCO). This reaction, a cornerstone of bioorthogonal chemistry, is prized for its exceptional speed, specificity, and biocompatibility, making it an invaluable tool in chemical biology, drug delivery, and molecular imaging.

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Cycloaddition

The conjugation of a methyltetrazine moiety with a TCO derivative proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3][4][5][6] This catalyst-free "click chemistry" reaction is characterized by its rapid kinetics and high selectivity, even in complex biological environments.[1][7][8]

The reaction mechanism can be broken down into two key steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile) to form an unstable tricyclic intermediate.[5]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[1][3][5]

The release of N₂, the sole byproduct, drives the reaction to completion.[3] The reaction can be monitored by observing the disappearance of the characteristic pinkish/red color of the tetrazine and the quenching of its absorbance between 510 and 550 nm.[3]

The "this compound" molecule features several key components:

-

Methyltetrazine: The reactive "engine" of the molecule. The methyl group provides a balance of high stability in aqueous media and rapid reaction kinetics.[1][9]

-

PEG8: The polyethylene glycol spacer enhances aqueous solubility and minimizes steric hindrance, which is particularly beneficial when conjugating large biomolecules like proteins.[1][8]

-

NH-Boc: This represents a Boc-protected amine group. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. For the amine to be used in subsequent conjugations, the Boc group would first need to be removed under acidic conditions. The primary focus of the reaction with TCO, however, is the methyltetrazine moiety.

Below is a diagram illustrating the reaction pathway:

Quantitative Reaction Data

The reaction between methyltetrazines and TCO is renowned for its exceptional speed. The table below summarizes key quantitative data for this class of reactions.

| Parameter | Value | Notes |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal and catalyst-free.[1][2] |

| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ | Varies with tetrazine substituents and solvent.[1] Methyl-substituted tetrazines are generally in the range of ~1,000 M⁻¹s⁻¹.[9] Some sources report rates up to 10⁶ M⁻¹s⁻¹.[2][3][4][10] |

| Reaction Environment | Aqueous buffers (e.g., PBS), organic solvents, cell media | Tolerates a wide range of functional groups and conditions.[1][7] |

| Optimal pH | 6 - 9 | Compatible with physiological conditions.[3] |

| Temperature | Room temperature (can be performed at 4°C, 25°C, or 37°C) | Reaction is rapid even at lower temperatures.[9] |

| Byproducts | Nitrogen gas (N₂) | The only byproduct, making purification simpler.[1][3] |

Experimental Protocols

Below are generalized experimental protocols for the conjugation of a methyltetrazine-containing molecule to a TCO-modified biomolecule, such as a protein.

-

This compound (or a deprotected/activated derivative)

-

TCO-functionalized protein (or other molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Reagent (optional): A small molecule with a TCO or tetrazine group to consume any excess reagent.

-

Analytical Instrumentation: UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry, or HPLC for characterization.

This protocol outlines a typical workflow for labeling a TCO-modified protein with a methyltetrazine reagent.

Detailed Steps:

-

Preparation of Reactants:

-

Ligation Reaction:

-

Add the methyltetrazine solution to the TCO-protein solution. A slight molar excess of the tetrazine reagent (e.g., 1.05 to 1.5 equivalents) is often recommended to ensure complete labeling of the protein.[8]

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[8] For applications in living cells, incubation can be performed at 37°C.[9]

-

-

Purification:

-

Remove excess, unreacted methyltetrazine reagent and byproducts using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) is a common and effective technique.[3]

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product. Techniques such as SDS-PAGE will show a shift in the molecular weight of the protein. Mass spectrometry can be used to determine the exact mass of the conjugate, and UV-Vis spectroscopy can confirm the consumption of the tetrazine.

-

This robust and efficient ligation strategy provides a powerful method for the precise chemical modification of biomolecules, enabling advancements across the landscape of scientific research and therapeutic development.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. atto-tec.com [atto-tec.com]

- 10. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc Protecting Group Cleavage for Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deprotection of Methyltetrazine-PEG8-NH-Boc to yield Methyltetrazine-PEG8-Amine. The primary focus is on the widely accepted and effective method of acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This document outlines the underlying chemical principles, detailed experimental protocols, and critical considerations for ensuring the integrity of the methyltetrazine and polyethylene glycol (PEG) moieties.

Introduction

This compound is a heterobifunctional linker of significant interest in bioconjugation and drug delivery. The methyltetrazine group enables rapid and specific bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (TCO), while the Boc-protected amine provides a latent reactive handle for conjugation to other molecules.[1][] The final and critical step in rendering this linker active for amine-based conjugations is the efficient and clean removal of the Boc protecting group.

The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[3][4] The selection of the appropriate acidic reagent and reaction conditions is paramount to ensure high-yield cleavage of the Boc group without inducing degradation of the other functional components of the molecule, namely the methyltetrazine ring and the PEG spacer.

Stability Considerations

A primary concern during the acidic deprotection of this compound is the stability of the methyltetrazine and PEG components.

-

Methyltetrazine Moiety: The methyltetrazine core is generally stable under acidic conditions commonly used for Boc deprotection. Evidence from solid-phase peptide synthesis, where trifluoroacetic acid is routinely used for the cleavage of side-chain protecting groups, demonstrates the compatibility of the tetrazine ring with acidic environments.[5]

-

Polyethylene Glycol (PEG) Spacer: The PEG8 linker is also robust and stable under standard Boc deprotection protocols. PEG linkers are widely employed in peptide and bioconjugate chemistry and are designed to withstand common synthetic transformations, including TFA-mediated cleavage.

Boc Deprotection: Mechanism and Conditions

The cleavage of the Boc group proceeds via an acid-catalyzed hydrolysis of the carbamate.[4] The reaction is initiated by protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4]

The most common and effective method for the deprotection of Boc-protected amines is the use of trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[3] The resulting amine is typically isolated as its trifluoroacetate salt. The availability of "Methyltetrazine-PEG8-amine TFA salt" from commercial suppliers strongly indicates that TFA is a standard and appropriate reagent for the deprotection of the Boc-protected precursor.[1][6][7]

General Experimental Protocol

The following is a generalized protocol for the Boc deprotection of this compound based on standard procedures for similar compounds.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration ranges from 0.1 to 0.5 M.

-

To the stirred solution, add trifluoroacetic acid (TFA). A common reagent composition is a 25% to 50% solution of TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 2 to 12 hours.[3]

-

Upon completion, remove the solvent and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent multiple times.

-

The final product, Methyltetrazine-PEG8-Amine, will be obtained as a trifluoroacetate (TFA) salt.[1] The crude product can be used directly for subsequent reactions or purified further if necessary.

Purification (Optional):

If further purification is required, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used as the mobile phase.

Quantitative Data Summary

While a specific peer-reviewed publication detailing the precise yield for the deprotection of this compound was not identified, the general efficiency of TFA-mediated Boc deprotection is very high, often quantitative. The purity of the commercially available Methyltetrazine-PEG8-amine TFA salt is typically greater than 90%.[1]

| Parameter | Value/Condition | Source |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [3][4] |

| TFA Concentration | 25% - 50% (v/v) | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 2 - 12 hours | [3] |

| Typical Purity | >90% | [1] |

| Isolated Form | Trifluoroacetate (TFA) salt | [1][6][7] |

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the Boc deprotection of this compound.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The cleavage of the Boc protecting group from this compound is a straightforward and high-yielding reaction when conducted under standard acidic conditions using trifluoroacetic acid in dichloromethane. The methyltetrazine and PEG components of the molecule are stable under these conditions, ensuring the integrity of the final product. The resulting Methyltetrazine-PEG8-Amine is typically isolated as a TFA salt and can be used directly in subsequent bioconjugation reactions. Careful execution of the experimental protocol and, if necessary, purification by RP-HPLC will provide a high-purity product suitable for demanding applications in research and drug development.

References

- 1. Methyltetrazine-PEG8-amine TFA salt - Ruixibiotech [ruixibiotech.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine | BroadPharm [broadpharm.com]

- 7. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

Spectroscopic and Characterization Guide: Methyltetrazine-PEG8-NH-Boc

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-((6-methyl-1,2,4,5-tetrazin-3-yl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

-

Molecular Formula: C₃₄H₅₆N₆O₁₁

-

Molecular Weight: 724.85 g/mol

-

CAS Number: 2143968-21-0

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and purity of Methyltetrazine-PEG8-NH-Boc. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Table 1: Expected Mass Spectrometry Data

| Ion Species | Calculated m/z |

| [M+H]⁺ | 725.4138 |

| [M+Na]⁺ | 747.3957 |

| [M+K]⁺ | 763.3697 |

| [M+NH₄]⁺ | 742.4404 |

| [M-Boc+H]⁺ | 625.3611 |

M refers to the neutral molecule C₃₄H₅₆N₆O₁₁.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and purity of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

-

Instrument Setup (Positive Ion Mode ESI):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 120 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow (N₂): 600 - 800 L/hr

-

Mass Range: 100 - 1500 m/z

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode. For increased confidence, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peaks corresponding to the expected ion species (e.g., [M+H]⁺, [M+Na]⁺).

-

Compare the measured m/z values to the calculated values to confirm the identity of the compound. The mass accuracy should be within 5 ppm for HRMS.

-

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical structure of this compound. ¹H NMR will confirm the presence of key functional groups and the PEG chain, while ¹³C NMR will provide information on the carbon framework.

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.44 | s | 9H |

| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 | m | 32H |

| -CH₂-NH-Boc | ~3.35 | t | 2H |

| Tetrazine-CH₃ | ~3.05 | s | 3H |

| Tetrazine-CH₂-O- | ~4.70 | s | 2H |

| Aromatic protons (if present on linker) | 7.0 - 8.5 | m | - |

| NH-Boc | ~5.0 (broad) | s | 1H |

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Tune and shim the spectrometer to the prepared sample.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the corresponding protons and carbons in the molecule based on expected values and coupling patterns.

-

Visualized Workflows and Molecular Structure

The following diagrams illustrate the experimental workflows for the characterization of this compound and the logical relationship of its components.

Caption: Mass Spectrometry Workflow

Caption: NMR Spectroscopy Workflow

Caption: Functional Components of the Molecule

The Pivotal Role of the PEG8 Linker in Methyltetrazine-PEG8-NH-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Methyltetrazine-PEG8-NH-Boc molecule, with a specific focus on the integral role of the polyethylene glycol (PEG) linker. This molecule is a heterobifunctional reagent widely used in bioconjugation, drug delivery, and molecular imaging. Its utility stems from the distinct functionalities of its three core components: the bioorthogonal methyltetrazine group, the amine--protecting tert-butyloxycarbonyl (Boc) group, and the central PEG8 spacer.

Molecular Composition and Functional Roles

This compound is strategically designed for multi-step bioconjugation strategies. Each component serves a specific and critical purpose:

-

Methyltetrazine: This moiety is the bioorthogonal reactive group. It participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for biological systems. The methyl group on the tetrazine ring enhances its stability.

-

Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used protecting group for the primary amine.[1] It is stable under many synthetic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the reactive amine.[1] This allows for a controlled, sequential conjugation strategy where the amine can be coupled to a molecule of interest after the Boc group is removed.

-

PEG8 Linker: The central PEG8 linker consists of eight repeating ethylene glycol units. This hydrophilic spacer is crucial for modulating the overall physicochemical properties of the molecule and any subsequent bioconjugate.

The Multifaceted Role of the PEG8 Linker

The PEG8 linker is not merely a spacer; it is a critical determinant of the functionality and efficacy of this compound in various applications. Its primary roles include:

-

Enhanced Hydrophilicity and Solubility: The PEG8 linker significantly increases the aqueous solubility of the molecule.[2][3] This is particularly advantageous when conjugating hydrophobic drugs or probes, preventing aggregation and facilitating reactions in physiological buffers.[2]

-

Improved Pharmacokinetics: In the context of drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), PEG linkers are known to improve the pharmacokinetic profile of the conjugate.[4] They can increase the circulation half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules.

-

Steric Hindrance Management: The length of the PEG linker provides spatial separation between the conjugated biomolecule and the methyltetrazine moiety. This can minimize steric hindrance, ensuring that both the biomolecule's activity (e.g., an antibody's binding affinity) and the tetrazine's reactivity with TCO are not compromised.[5][6]

-

Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker helps to minimize non-specific binding of the conjugate to surfaces and other proteins, which is crucial for improving the signal-to-noise ratio in imaging applications and reducing off-target effects in drug delivery.

Physicochemical Properties of Methyltetrazine-PEG8 Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyltetrazine-NHCO-PEG8-NHBoc | C34H56N6O11 | 724.85 | 2143968-21-0[7] |

| Methyltetrazine-amino-PEG8-amine | C29H48N6O9 | 624.73 | 2143958-58-9[] |

Experimental Protocols

The use of this compound typically involves a two-stage conjugation process. The following protocols are generalized and should be optimized for specific applications.

Boc Deprotection to Expose the Primary Amine

Objective: To remove the Boc protecting group and generate the reactive primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[1]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the deprotected Methyltetrazine-PEG8-Amine.

Conjugation of Methyltetrazine-PEG8-Amine to a Carboxyl-Containing Biomolecule via EDC/NHS Chemistry

Objective: To couple the exposed amine of the linker to a carboxylic acid group on a biomolecule (e.g., a protein) to form a stable amide bond.

Materials:

-

Deprotected Methyltetrazine-PEG8-Amine

-

Biomolecule with available carboxyl groups (e.g., protein)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Dissolve the carboxyl-containing biomolecule in Activation Buffer.

-

Add EDC and Sulfo-NHS to the biomolecule solution. A molar excess of EDC and Sulfo-NHS over the biomolecule is typically used.[9][10]

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column.

-

Immediately add the deprotected Methyltetrazine-PEG8-Amine to the activated biomolecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters.

-

Purify the resulting Methyltetrazine-PEG8-biomolecule conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Bioorthogonal Ligation with a TCO-Modified Molecule (Click Chemistry)

Objective: To react the methyltetrazine-functionalized biomolecule with a TCO-modified molecule.

Materials:

-

Purified Methyltetrazine-PEG8-biomolecule conjugate

-

TCO-modified molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Dissolve the Methyltetrazine-PEG8-biomolecule conjugate and the TCO-modified molecule in the reaction buffer.

-

Mix the two solutions. A slight molar excess (1.5-2 fold) of one component may be used to ensure complete reaction of the other.

-

The reaction proceeds rapidly at room temperature. Incubation for 1-2 hours is typically sufficient.

-

The final conjugate can be purified if necessary, depending on the downstream application.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Conclusion

The PEG8 linker in this compound is a critical component that extends far beyond simple molecular spacing. It imparts favorable physicochemical properties, including enhanced solubility and stability, which are essential for robust and reproducible bioconjugation in aqueous environments. For in vivo applications, the PEG8 linker contributes to improved pharmacokinetics and reduced immunogenicity, making it an indispensable tool for the development of advanced therapeutics and diagnostics. The strategic inclusion of this linker, in concert with the bioorthogonal reactivity of methyltetrazine and the controlled deprotection of the Boc-amine, provides researchers with a versatile and powerful reagent for sophisticated biomolecular engineering.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Bot Detection [iris-biotech.de]

- 3. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. precisepeg.com [precisepeg.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

An In-depth Technical Guide to the Bioorthogonal Reactivity of the Methyltetrazine Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of the methyltetrazine group, a cornerstone of modern chemical biology and targeted therapeutic strategies. Detailing its reaction kinetics, stability, and applications, this document serves as a technical resource for professionals engaged in bioconjugation, cellular imaging, and the development of novel drug delivery systems.

Core Principles of Methyltetrazine Bioorthogonal Chemistry

The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of endogenous biomolecules. Among the most prominent of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene or alkyne.[1][2]

The methyltetrazine group, in particular, has emerged as a workhorse in this domain due to its favorable balance of rapid reaction kinetics and physiological stability.[3] The electron-donating methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, making it more suitable for in vivo applications where prolonged stability is crucial.[3]

The iEDDA reaction involving methyltetrazine is characterized by its exceptionally fast kinetics, proceeding efficiently at low concentrations without the need for a catalyst.[1][4] The reaction is highly specific and forms a stable covalent bond with its dienophile partner, typically a trans-cyclooctene (TCO) or bicyclononyne (BCN) derivative.[4][5] This reaction releases dinitrogen gas as the sole byproduct, rendering the process irreversible and traceless in terms of reactive intermediates.[4]

Quantitative Analysis of Reaction Kinetics and Stability

The efficacy of a bioorthogonal reaction is critically dependent on its rate and the stability of the reacting partners under physiological conditions. The following tables summarize key quantitative data for the reactivity of methyltetrazine with common dienophiles and its stability in biological media.

Table 1: Second-Order Rate Constants for Methyltetrazine Reactions

| Dienophile | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| trans-Cyclooctene (TCO) | PBS, 37°C | ~26,000 | [3] |

| Bicyclononyne (BCN) | Methanol | ~3.6 - 118 (depending on substituents) | [5] |

| Norbornene | Methanol | ~8.5 x 10⁻³ (for diphenyltetrazine) | [5] |

| (E)-cyclooct-4-enol | 70% DMF, 30% PBS, pH 7.4, RT | Varies with tetrazine substituent | [5] |

Table 2: Stability of Methyltetrazine Derivatives

| Derivative | Conditions | Half-life (t₁/₂) | Reference(s) |

| Methyl-terminated tetrazine | Aqueous deuterated solutions (D₂O/[D₆]DMSO, 4:1) | More resistant to decomposition compared to hydrogen-terminated tetrazines | [5] |

| tert-Butyl substituted tetrazine | Biologically relevant media | Significantly more stable than hydrogen- and methyl-terminated tetrazines | [5] |

| Triazolyl-tetrazine | DMEM containing 10% FBS at 37 °C | Good stability against metabolic decomposition | [3] |

Experimental Protocols

This section provides detailed methodologies for key applications of methyltetrazine bioorthogonal chemistry.

Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative for subsequent conjugation with a TCO-functionalized molecule.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Methyltetrazine-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting column or dialysis equipment

Procedure:

-

Buffer Exchange: Prepare the protein solution in an amine-free buffer at a concentration of 1-5 mg/mL using a spin desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Methyltetrazine-PEG-NHS ester solution to the protein sample. The exact molar excess will depend on the protein concentration (use a 10-fold excess for ≥ 5 mg/mL and a 20- to 50-fold excess for < 5 mg/mL).[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4][6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.[6]

-

Purification: Remove the excess, unreacted methyltetrazine reagent using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4] The resulting methyltetrazine-labeled protein is now ready for conjugation with a TCO-modified molecule.

Live-Cell Imaging using Methyltetrazine-Fluorophore Conjugates

This protocol outlines a general procedure for imaging cellular targets labeled with a methyltetrazine-fluorophore conjugate that reacts with a TCO-modified biomolecule within living cells.

Materials:

-

Cells expressing the TCO-labeled target of interest

-

Cell culture medium (consider using a phenol red-free medium like FluoroBrite™ DMEM to reduce background fluorescence)

-

Methyltetrazine-fluorophore conjugate

-

Live-cell imaging solution (e.g., Hank's Balanced Salt Solution - HBSS)

-

Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

-

Cell Preparation: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency. Ensure the cells are healthy and in their optimal growth conditions.[7][8]

-

Labeling:

-

Prepare a stock solution of the methyltetrazine-fluorophore conjugate in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, but should be optimized for each cell type and probe).

-

Remove the existing culture medium from the cells and add the medium containing the methyltetrazine-fluorophore conjugate.

-

-

Incubation: Incubate the cells for a specified period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the rate of cellular uptake and reaction kinetics.[9]

-

Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells 2-3 times with pre-warmed live-cell imaging solution.[10]

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging solution to the cells.

-

Image the cells using a confocal microscope. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.[7][8]

-

Acquire images at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Pre-targeted PET Imaging Workflow

This protocol describes a pre-targeting strategy for Positron Emission Tomography (PET) imaging, where a TCO-modified targeting agent (e.g., an antibody) is administered first, followed by a radiolabeled methyltetrazine probe.

Materials:

-

TCO-modified targeting agent (e.g., antibody-TCO conjugate)

-

Radiolabeled methyltetrazine probe (e.g., ¹⁸F-methyltetrazine)

-

Animal model with the target of interest (e.g., tumor-bearing mouse)

-

PET scanner

Procedure:

-

Step 1: Administration of Targeting Agent:

-

Administer the TCO-modified targeting agent to the animal model via intravenous injection.

-

Allow a sufficient circulation time (e.g., 24-72 hours) for the targeting agent to accumulate at the target site (e.g., tumor) and for the unbound agent to clear from the bloodstream.[11][12] This "pre-targeting" interval is crucial for achieving high target-to-background signal ratios.

-

-

Step 2: Administration of Radiolabeled Probe:

-

Step 3: In Vivo Click Reaction and Imaging:

-

The radiolabeled methyltetrazine probe will rapidly react with the TCO-modified targeting agent accumulated at the target site via the iEDDA cycloaddition.[11]

-

Allow a short period for the unbound radiolabeled probe to clear from circulation (typically 1-4 hours).[14]

-

Perform PET imaging to visualize the distribution of the radiolabeled conjugate, which will be concentrated at the target site.[13][15]

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a relevant signaling pathway where methyltetrazine bioorthogonal chemistry can be applied.

Caption: Workflow for protein labeling with a methyltetrazine-NHS ester.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utupub.fi [utupub.fi]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development, particularly in the field of Antibody-Drug Conjugates (ADCs). The use of bioorthogonal chemistry, such as the reaction between methyltetrazine and trans-cyclooctene (TCO), provides a robust method for conjugating payloads to antibodies with high specificity and efficiency.[] This document provides a detailed protocol for the labeling of a monoclonal antibody with the heterobifunctional linker, Methyltetrazine-PEG8-NH-Boc.

This linker features a Boc-protected amine, which, after deprotection, can be covalently attached to the antibody's carboxylic acid residues (e.g., on aspartic or glutamic acid) via carbodiimide chemistry. The exposed methyltetrazine moiety is then available for a rapid and specific "click" reaction with a TCO-modified molecule of interest, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.[]

Data Summary

The following table summarizes typical quantitative data expected from the antibody labeling protocol described below. Actual results will vary depending on the specific antibody and reaction conditions.

| Parameter | Typical Value/Range | Method of Determination |

| Antibody Concentration (Post-Purification) | 1-5 mg/mL | UV-Vis Spectroscopy (A280) |

| Degree of Labeling (DOL) | 2 - 8 linkers/antibody | UV-Vis Spectroscopy / Mass Spectrometry |

| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |

| Purity of Labeled Antibody | > 95% | SDS-PAGE / Size Exclusion Chromatography (SEC) |

| Labeling Efficiency | 30 - 60% | Calculated from DOL and initial linker concentration |

Experimental Protocols

This protocol is divided into four main stages:

-

Preparation of Antibody and Reagents: Initial steps to ensure the antibody and all solutions are ready for conjugation.

-

Two-Step Labeling of Antibody with Methyltetrazine-PEG8-Amine: This involves the deprotection of the Boc group followed by the conjugation of the resulting amine to the antibody.

-

Purification of the Labeled Antibody: Removal of excess reagents to obtain a pure antibody-linker conjugate.

-

Characterization of the Labeled Antibody: Determination of the concentration and the degree of labeling.

Preparation of Antibody and Reagents

-

Antibody Buffer Exchange:

-

It is crucial to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the conjugation reaction.

-

Perform buffer exchange into an amine-free buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 6.0.

-

Use a suitable method for buffer exchange, such as dialysis, centrifugal filtration units (e.g., Amicon® Ultra), or desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to 2-5 mg/mL in MES buffer.

-

-

Reagent Preparation:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

EDC stock: 10 mg/mL in ultrapure water.

-

NHS stock: 10 mg/mL in ultrapure water or DMF.

-

Sulfo-NHS stock: 10 mg/mL in ultrapure water.

-

-

Two-Step Labeling of Antibody with Methyltetrazine-PEG8-Amine

This protocol involves the deprotection of the Boc group followed by the EDC/NHS-mediated conjugation of the resulting amine to the antibody's carboxyl groups.

Step 1: Boc Deprotection of this compound

-

To the 10 mM stock solution of this compound in DMF/DMSO, add an equal volume of 2 M HCl in the same solvent or treat with trifluoroacetic acid (TFA) at a final concentration of 20-50% (v/v).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Neutralize the reaction with a suitable base (e.g., triethylamine or diisopropylethylamine) to a neutral pH. The deprotected Methyltetrazine-PEG8-Amine is now ready for conjugation. Note: For a more streamlined process, some researchers may opt for a one-pot approach where deprotection is followed by immediate conjugation without isolation of the deprotected linker. However, for better control, a two-step process is recommended.

Step 2: EDC/NHS-Mediated Antibody Conjugation

-

Activation of Antibody Carboxyl Groups:

-

To the antibody solution (2-5 mg/mL in 0.1 M MES, 0.9% NaCl, pH 6.0), add the EDC stock solution to a final concentration of 2-5 mM.

-

Immediately add the NHS or Sulfo-NHS stock solution to a final concentration of 5-10 mM.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the antibody to form reactive NHS esters.

-

-

Conjugation with Deprotected Linker:

-

Add the neutralized, deprotected Methyltetrazine-PEG8-Amine solution to the activated antibody solution. The molar ratio of linker to antibody can be varied to achieve the desired degree of labeling (a starting point of a 20-fold molar excess of linker is recommended).

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer such as 0.1 M phosphate buffer, pH 7.4.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

-

Incubate for 15 minutes at room temperature.

-

Purification of the Labeled Antibody

-

Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30-50 kDa for an IgG).

-

If using SEC, the first major peak corresponds to the labeled antibody.

-

If using centrifugal filtration, wash the labeled antibody multiple times with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the Labeled Antibody

a. Determination of Labeled Antibody Concentration:

-

Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) using a UV-Vis spectrophotometer.

-

The concentration can be calculated using the Beer-Lambert law: Concentration (mg/mL) = (A280 / ε) * Molecular Weight * dilution factor

-

Where ε is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).

-

b. Determination of the Degree of Labeling (DOL):

-

The DOL is the average number of linker molecules conjugated to each antibody.

-

This can be determined using UV-Vis spectroscopy if the linker has a distinct absorbance peak. However, the methyltetrazine group has a relatively weak absorbance in a region that can be obscured by protein absorbance.

-

A more accurate method is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The mass shift between the unlabeled and labeled antibody corresponds to the number of attached linkers.

-

Alternatively, if the subsequent payload to be attached via click chemistry has a strong chromophore, the DOL of the final conjugate can be determined spectrophotometrically.

Visualizations

Caption: Experimental workflow for antibody labeling.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Methyltetrazine-PEG8-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of functional moieties, such as fluorophores, drug molecules, or polyethylene glycol (PEG) chains, to a protein of interest. This enables detailed studies of protein function, localization, and interactions, as well as the development of targeted therapeutics and diagnostics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful bioorthogonal ligation strategy due to its exceptionally fast reaction kinetics and high specificity in biological systems.[1]

Methyltetrazine-PEG8-NH-Boc is a versatile heterobifunctional linker designed for this purpose. It features a highly reactive methyltetrazine group for rapid conjugation to TCO-modified proteins and a Boc-protected amine for subsequent functionalization. The eight-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for a wide range of bioconjugation applications. These applications include protein labeling for bioimaging, creating antibody-drug conjugates (ADCs), and surface functionalization of biomaterials.

Principle of the Reaction

The core of this methodology is the bioorthogonal reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) derivative. This reaction, a type of [4+2] cycloaddition, is known for its remarkable speed and selectivity, proceeding rapidly at physiological conditions without the need for a catalyst.[1] For site-specific protein modification, a TCO group is typically introduced into the protein of interest. A common and precise method to achieve this is through the genetic incorporation of an unnatural amino acid (UAA) bearing a TCO moiety, such as TCO-lysine, at a specific site in the protein's sequence.[1]

Once the TCO-containing protein is expressed and purified, it can be reacted with this compound. The Boc-protecting group on the linker's amine can then be removed under acidic conditions to allow for the attachment of a desired payload, such as a fluorescent dye or a small molecule drug.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is a key advantage of this technology. The reaction kinetics are among the fastest known bioorthogonal reactions. The table below summarizes key quantitative data related to this conjugation method.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Aqueous buffer, room temperature | |

| Typical Conjugation Yield | 37-38% (for homodimer formation) | 1 hour reaction time | [2] |

| Reaction Time for >95% Conversion | Minutes | Micromolar concentrations | [3] |

| Stability of Methyltetrazine | High | Stable in biological media and during peptide synthesis | [4] |

| Stability of Conjugate | Good | Stable in fetal bovine serum for 24 hours | [5] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of TCO-Lysine into a Target Protein

This protocol outlines the general steps for genetically encoding a TCO-lysine unnatural amino acid into a protein of interest in E. coli.

Materials:

-

Expression plasmid for the target protein with a TAG codon at the desired modification site.

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pEVOL-TCOK).

-

E. coli expression strain (e.g., BL21(DE3)).

-

TCO-lysine.

-

Standard cell culture media and antibiotics.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Method:

-

Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-TCOK plasmid.

-

Grow the transformed cells in media containing the appropriate antibiotics and TCO-lysine.

-

Induce protein expression with IPTG at the appropriate cell density and temperature.

-

Harvest the cells by centrifugation and lyse them to release the protein.

-

Purify the TCO-containing protein using standard chromatography techniques (e.g., affinity chromatography).

-

Characterize the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of TCO-lysine.

Protocol 2: Labeling of TCO-Modified Protein with this compound

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

Method:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

To the TCO-modified protein solution, add the this compound stock solution to a final concentration of 1.5-5 molar equivalents relative to the protein.

-